molecular formula C11H11NO2 B160490 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one CAS No. 1843-88-5

6-Hydroxy-1,4-dimethylquinolin-2(1H)-one

Cat. No. B160490
CAS RN: 1843-88-5
M. Wt: 189.21 g/mol
InChI Key: TUSXLRWSPGPMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-1,4-dimethylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a heterocyclic compound that has a wide range of applications in scientific research. This compound has been extensively studied for its potential in drug discovery and development due to its unique structural properties.

Mechanism Of Action

The mechanism of action of 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which can improve cognitive function.

Biochemical And Physiological Effects

Studies have shown that 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one can exert various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to exhibit cytotoxic activity against cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one in lab experiments is its unique structural properties. This compound has a quinoline ring system, which is a common feature in many biologically active compounds. Additionally, this compound has been extensively studied, and its pharmacological activities are well documented. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with.

Future Directions

There are many future directions for research on 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one. One possible direction is to investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one can be achieved through various methods. One of the most common methods is the Pfitzinger reaction, which involves the condensation of 2-aminoacetophenone with acetaldehyde in the presence of an acid catalyst. Other methods include the Skraup synthesis, the Friedlander synthesis, and the Doebner-Miller synthesis.

Scientific Research Applications

6-Hydroxy-1,4-dimethylquinolin-2(1H)-one has been extensively studied for its potential in drug discovery and development. It has been found to exhibit various pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-hydroxy-1,4-dimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-4-3-8(13)6-9(7)10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSXLRWSPGPMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1,4-dimethylquinolin-2(1H)-one

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